molecular formula C22H21FN4O2 B2968650 (1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034592-71-5

(1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No. B2968650
M. Wt: 392.434
InChI Key: LDKOLVQMQPORAA-UHFFFAOYSA-N
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Description

(1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21FN4O2 and its molecular weight is 392.434. The purity is usually 95%.
BenchChem offers high-quality (1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound (1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves the use of a cyclopropane ring-opening reaction, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, and finally a nucleophilic substitution reaction.

Starting Materials
4-fluorobenzyl bromide, cyclopropane, sodium azide, 4-(phenoxymethyl)-1H-1,2,3-triazole-5-carboxylic acid, N,N-diisopropylethylamine, copper(I) iodide, azetidine, methyl chloroformate

Reaction
Step 1: Synthesis of (1-(4-fluorophenyl)cyclopropyl)methanamine by reacting 4-fluorobenzyl bromide with cyclopropane in the presence of a base such as sodium hydride or potassium tert-butoxide., Step 2: Synthesis of 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)prop-2-yn-1-ol by reacting 4-(phenoxymethyl)-1H-1,2,3-triazole-5-carboxylic acid with propargyl alcohol in the presence of a base such as N,N-diisopropylethylamine., Step 3: Synthesis of (1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)prop-2-yn-1-yl)methanone by reacting (1-(4-fluorophenyl)cyclopropyl)methanamine with 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)prop-2-yn-1-ol in the presence of copper(I) iodide and N,N-diisopropylethylamine to form the corresponding azide and alkyne, followed by a CuAAC reaction., Step 4: Synthesis of (1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone by reacting (1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)prop-2-yn-1-yl)methanone with azetidine in the presence of a base such as N,N-diisopropylethylamine and a carbonylating agent such as methyl chloroformate to form the corresponding carbamate.

properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c23-17-8-6-16(7-9-17)22(10-11-22)21(28)26-13-19(14-26)27-12-18(24-25-27)15-29-20-4-2-1-3-5-20/h1-9,12,19H,10-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKOLVQMQPORAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

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